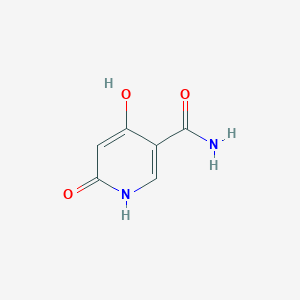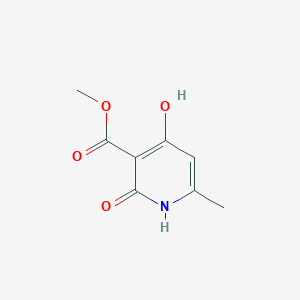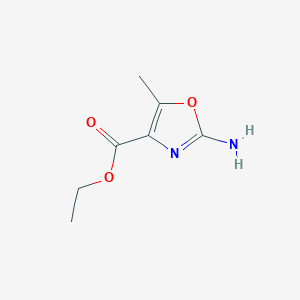
4,8-Dimethyl-1-phenylnonane
Descripción general
Descripción
4,8-Dimethyl-1-phenylnonane is an organic compound with the molecular formula C17H28. It is a branched alkane featuring a phenyl group attached to the first carbon of a nonane chain, with methyl groups at the 4th and 8th positions. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1-phenylnonane typically involves the following steps:
Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene with an appropriate alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).
Hydrogenation: The resulting alkylated benzene undergoes hydrogenation to reduce any double or triple bonds, ensuring the formation of a saturated nonane chain.
Methylation: Finally, methyl groups are introduced at the 4th and 8th positions through controlled methylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dimethyl-1-phenylnonane undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can reduce functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, nitro compounds.
Aplicaciones Científicas De Investigación
4,8-Dimethyl-1-phenylnonane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of lipid metabolism and membrane biology.
Medicine: It is investigated for potential therapeutic applications, such as in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,8-Dimethyl-1-phenylnonane exerts its effects depends on its specific application. For instance, in drug delivery systems, it may interact with biological membranes, facilitating the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4,8-Dimethyl-1-phenylnonane is structurally similar to other branched alkanes and alkylbenzenes. Some similar compounds include:
1-Phenylheptane
4-Methyl-1-phenylnonane
3,7-Dimethyl-1-phenylnonane
These compounds differ in the position and number of methyl groups, which can influence their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4,8-dimethylnonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,12-13,15-16H,7-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMINNULIMUIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699054 | |
| Record name | (4,8-Dimethylnonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205529-85-7 | |
| Record name | (4,8-Dimethylnonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrrolo[2,3-B]pyridine-3-carboxamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1505855.png)
![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)
![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)





